N-Biotinyl-N'-Boc-1,6-hexanediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLNCGHFZLQFOA-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451517 | |

| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153162-70-0 | |

| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Biotinyl-N'-Boc-1,6-hexanediamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-N'-Boc-1,6-hexanediamine is a versatile bifunctional linker molecule integral to a wide array of applications in biotechnology and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an examination of its primary applications, with a focus on its role in biotinylation and subsequent protein interaction studies. Experimental workflows are detailed and visualized to provide researchers with a practical understanding of its use in the laboratory.

Core Properties of this compound

This compound is a derivative of biotin (B1667282) featuring a hexanediamine (B8719201) spacer with one amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic design allows for the specific attachment of the biotin moiety to a target molecule. The biotin group serves as a high-affinity tag for streptavidin or avidin, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 153162-70-0 | [1][2] |

| Molecular Formula | C21H38N4O4S | [1][3][4][5] |

| Molecular Weight | 442.62 g/mol | [1][4][5] |

| Appearance | White to Off-White Solid | [1] |

| Storage Temperature | -20°C | [3][4] |

Structural Information

The chemical structure of this compound is characterized by the presence of a biotin moiety, a 1,6-hexanediamine (B7767898) spacer, and a Boc-protecting group.

Synonyms: Tert-butyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl)carbamate[1][2]

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, data for the closely related precursor, N-Boc-1,6-hexanediamine, is available and can provide insight into the expected spectral features of the hexanediamine backbone.

-

¹H NMR of N-Boc-1,6-hexanediamine: Expected signals would correspond to the protons of the hexyl chain, the methylene (B1212753) groups adjacent to the amines, and the characteristic singlet for the nine protons of the Boc group.

-

FT-IR of N-Boc-1,6-hexanediamine: Key vibrational bands would include N-H stretching and bending, C-H stretching of the alkyl chain, and the strong carbonyl stretch of the Boc group.[6][7]

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the coupling of biotin to the free amine of N-Boc-1,6-hexanediamine.

Experimental Protocol

This protocol is adapted from a patented synthesis method.

Materials:

-

Biotin

-

N-Boc-1,6-hexanediamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

Procedure:

-

In a suitable reaction vessel, dissolve Biotin, HOBt, and EDC hydrochloride in DMF at room temperature.

-

To this solution, add N-Boc-1,6-hexanediamine.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the DMF under reduced pressure.

-

Add methanol to the residue to precipitate the product as a white solid.

-

Collect the solid by filtration.

-

Dry the product to obtain crude this compound.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its function as a biotinylating agent. The biotin tag allows for the highly specific and strong interaction with streptavidin and avidin, which is exploited in numerous applications.

Biotinylation of Proteins and Other Molecules

After deprotection of the Boc group, the resulting free amine can be conjugated to various functional groups on target molecules, most commonly the carboxyl groups of proteins (after activation) or other amine-reactive moieties. This process attaches the biotin label to the molecule of interest.

Affinity Chromatography and Pull-Down Assays

Biotinylated molecules can be used as "bait" to capture interacting partners ("prey") from complex mixtures like cell lysates.[8][9] This is the principle behind pull-down assays, a powerful tool for studying protein-protein interactions.[8][9][10]

Experimental Protocol: Pull-Down Assay using a Biotinylated Bait Protein

This protocol outlines a general procedure for a pull-down assay.

Materials:

-

Biotinylated bait protein

-

Cell lysate containing potential prey proteins

-

Streptavidin-coated magnetic beads or agarose (B213101) resin[11][12]

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., low pH buffer or buffer containing excess free biotin)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation:

-

Bait Immobilization:

-

Resuspend the washed beads in Binding/Wash Buffer containing the biotinylated bait protein.

-

Incubate for approximately 30 minutes at room temperature with gentle mixing to allow the biotinylated bait to bind to the streptavidin beads.[11]

-

Pellet the beads and discard the supernatant.

-

Wash the beads with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Prey Capture:

-

Add the cell lysate to the beads immobilized with the bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the prey proteins to bind to the bait.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins. Perform at least three to five washes.[9]

-

-

Elution:

-

Add Elution Buffer to the beads to disrupt the bait-prey interaction.

-

Incubate for a short period and then pellet the beads.

-

Collect the supernatant, which contains the eluted prey proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.[9]

-

Pull-Down Assay Workflow Diagram

Caption: Workflow of a pull-down assay using a biotinylated bait protein.

Cell Surface Protein Labeling

Amine-reactive biotinylating agents derived from this compound can be used to label proteins on the surface of living cells.[13][14][15][16] This is particularly useful for studying receptor trafficking, endocytosis, and the composition of the cell surface proteome.[13][14][15][16]

Signaling Pathways and Logical Relationships

The biotin-streptavidin interaction is not a signaling pathway in the traditional biological sense but rather a powerful tool to elucidate such pathways. By using a biotinylated ligand (e.g., a growth factor or a drug), researchers can isolate its receptor and downstream signaling complexes from a cell lysate.

Logical Relationship Diagram: Elucidating a Signaling Pathway

Caption: Logical workflow for using biotinylation to identify components of a signaling pathway.

Conclusion

This compound is a cornerstone reagent in modern molecular biology and drug discovery. Its unique bifunctional nature, combining the high-affinity biotin tag with a versatile, protectable amine linker, enables a wide range of applications from protein purification and interaction studies to cell surface labeling. The methodologies and workflows presented in this guide provide a solid foundation for researchers to effectively utilize this powerful tool in their scientific endeavors.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound, 153162-70-0 | BroadPharm [broadpharm.com]

- 5. scbt.com [scbt.com]

- 6. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-BOC-1,6-diaminohexane(51857-17-1) IR Spectrum [m.chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. bioclone.net [bioclone.net]

- 10. A pull-down method with a biotinylated bait protein prepared by cell-free translation using a puromycin linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

- 12. goldbio.com [goldbio.com]

- 13. Surface protein biotinylation [protocols.io]

- 14. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of N-Biotinyl-N'-Boc-1,6-hexanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Biotinyl-N'-Boc-1,6-hexanediamine, a bifunctional linker molecule crucial in various biochemical and pharmaceutical applications. This document details the synthetic pathways, purification protocols, and analytical characterization, alongside its application in modern drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a derivative of 1,6-hexanediamine (B7767898) featuring a biotin (B1667282) moiety at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. This heterobifunctional linker leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for purification, immobilization, and detection, while the Boc-protected amine allows for further selective chemical modification. Its defined spacer length, conferred by the hexanediamine (B8719201) backbone, is critical in applications such as targeted drug delivery and the development of PROTACs, where precise spatial orientation of linked molecules is paramount.

Synthesis of this compound

The synthesis of the target molecule is typically achieved in a two-step process: first, the mono-Boc protection of 1,6-hexanediamine, followed by the coupling of the resulting N-Boc-1,6-hexanediamine with biotin.

Step 1: Synthesis of N-Boc-1,6-hexanediamine

The selective mono-protection of the symmetrical diamine is achieved by using a molar excess of the diamine to the Boc-anhydride.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of N-Boc-1,6-hexanediamine has been described in the literature.[1] In a typical procedure, 1,6-hexanediamine (58.0 g, 0.5 mol) and triethylamine (B128534) (14.4 g, 0.1 mol) are dissolved in 300 ml of dichloromethane (B109758) (DCM).[1] A solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (21.8 g, 0.1 mol) in 100 ml of DCM is then added dropwise to the diamine solution.[1] The reaction mixture becomes turbid and is stirred overnight at room temperature.[1] Following the reaction, the mixture is filtered, and the filtrate is extracted with water three times.[1] The organic solvent is then removed under reduced pressure to yield the product.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 73.0% | [1] |

| Product Mass | 15.0 g | [1] |

Step 2: Synthesis of this compound

The final product is synthesized by an amide coupling reaction between biotin and N-Boc-1,6-hexanediamine.

Reaction Scheme:

Experimental Protocol:

A reported method for the synthesis involves the use of coupling agents like EDC and HOBt to facilitate the amide bond formation. At room temperature, biotin (13.7 g, 0.056 mol), 1-hydroxybenzotriazole (B26582) (HOBT) (9.9 g, 0.07 mol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC hydrochloride) (14.0 g, 0.07 mol) are added to 300 ml of dimethylformamide (DMF). Subsequently, N-Boc-1,6-hexanediamine (15.8 g, 0.07 mol) is added to the mixture, which is then stirred overnight at room temperature. After the reaction, the DMF is removed by rotary evaporation.

Quantitative Data:

| Parameter | Value | Reference |

| Crude Product Mass | 16.0 g | |

| Purified Product Mass | 14.0 g | |

| Yield | 67.1% |

Purification

The purification of this compound is crucial to remove unreacted starting materials and coupling reagents.

Experimental Protocol:

Following the synthesis, the crude product is purified by recrystallization. Methanol is added to the crude solid, leading to the precipitation of a large amount of white solid. The solid is then collected by filtration and dried to obtain the purified this compound.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

N-Boc-1,6-hexanediamine:

| Technique | Data |

| ¹H NMR | A figure of the ¹H NMR spectrum is available in the cited patent.[1] |

| Appearance | Liquid |

| Molecular Formula | C₁₁H₂₄N₂O₂ |

| Molecular Weight | 216.32 g/mol |

This compound:

| Technique | Data |

| ¹H NMR | Specific data not readily available in the searched public domains. A link to view a spectrum is provided by some commercial suppliers.[2] |

| ¹³C NMR | Specific data not readily available in the searched public domains. |

| Mass Spec. | Specific data not readily available in the searched public domains. |

| Appearance | White to Off-White Solid[3][4] |

| Molecular Formula | C₂₁H₃₈N₄O₄S[2][3][4] |

| Molecular Weight | 442.62 g/mol [3][4] |

Application in PROTAC Development: An Experimental Workflow

This compound serves as a versatile linker in the synthesis of PROTACs. The biotin handle can be used for affinity purification or detection, while the Boc-protected amine can be deprotected to couple with a ligand for an E3 ubiquitin ligase or a target protein. A conceptual workflow for its application is presented below.

Caption: Workflow for the synthesis and application of a biotinylated PROTAC.

Safety and Handling

Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling all chemicals. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual reagents. The final product should be stored at -20°C.[2][4]

References

N-Biotinyl-N'-Boc-1,6-hexanediamine: A Technical Guide for Researchers

Abstract

N-Biotinyl-N'-Boc-1,6-hexanediamine is a versatile biochemical reagent with significant applications in life sciences and drug discovery. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its pivotal role as a linker in advanced biomedical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information including experimental protocols and pathway visualizations to facilitate its application in the laboratory.

Introduction

This compound is a bifunctional molecule that incorporates a biotin (B1667282) moiety, a common high-affinity ligand for streptavidin and avidin (B1170675), and a Boc-protected amine group. This unique structure makes it an ideal tool for a variety of biochemical applications, including its use as a linker in the synthesis of more complex molecules for proteomics research and targeted protein degradation. Its utility is underscored by its application in the rapidly advancing field of PROTACs, which represents a novel therapeutic modality for targeting disease-causing proteins.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 153162-70-0 | [1][2][3][4][5][6] |

| Molecular Weight | 442.62 g/mol | [1][6] |

| Molecular Formula | C21H38N4O4S | [1][2][3] |

| Appearance | White to Off-White Solid | [1] |

| Storage Temperature | -20°C | [2][3] |

| Synonyms | Tert-butyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl)carbamate | [1][4] |

Synthesis Protocol

The synthesis of this compound can be achieved through a straightforward coupling reaction. A general laboratory-scale synthesis protocol is detailed below, based on publicly available documentation.

Materials and Reagents

-

Biotin

-

N-Boc-1,6-hexanediamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride)

-

Hydroxybenzotriazole (HOBT)

-

Dimethylformamide (DMF)

Experimental Procedure

-

At room temperature, dissolve Biotin, HOBT, and EDC hydrochloride in DMF.

-

To this solution, add N-Boc-1,6-hexanediamine.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the DMF under reduced pressure (e.g., using a rotary evaporator).

-

Add methanol to the residue to precipitate the crude product as a white solid.

-

Filter the solid and dry it to obtain the crude this compound.

-

The crude product can be further purified by appropriate methods, such as recrystallization or chromatography, to achieve high purity.[1]

Applications in Targeted Protein Degradation: PROTACs

A significant application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[7]

The Role of this compound in PROTACs

This compound serves as a versatile building block or linker in the synthesis of PROTACs. The Boc-protected amine can be deprotected to reveal a reactive primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase. The biotin end can serve as a handle for purification, detection, or as a ligand for a target protein if the target has an avidin or streptavidin fusion. More commonly, the biotin is replaced by a specific ligand for the protein of interest. The hexanediamine (B8719201) chain provides a flexible linker of a defined length to optimally position the target protein and the E3 ligase for ubiquitination.

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC is a catalytic process that involves the formation of a ternary complex:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a POI-PROTAC-E3 ligase ternary complex.[]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the polyubiquitination of the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9]

-

Recycling: The PROTAC molecule is released and can bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple copies of the target protein.

Conclusion

This compound is a key enabling reagent in modern biochemical and pharmaceutical research. Its defined structure and bifunctional nature make it an invaluable tool for researchers developing novel strategies for probing biological systems and designing new therapeutics. The detailed information provided in this guide is intended to support the effective application of this compound in the laboratory, particularly in the exciting and rapidly evolving field of targeted protein degradation.

References

- 1. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 153162-70-0 | BroadPharm [broadpharm.com]

- 7. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of N-Biotinyl-N'-Boc-1,6-hexanediamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of N-Biotinyl-N'-Boc-1,6-hexanediamine in two critical solvents for biomedical research: dimethyl sulfoxide (B87167) (DMSO) and water. This document is intended for researchers, scientists, and professionals in drug development who utilize biotinylated compounds in their workflows.

Introduction

This compound is a bifunctional linker molecule that incorporates a biotin (B1667282) moiety for affinity-based applications and a Boc-protected amine for subsequent chemical modifications. Understanding its solubility is paramount for the successful design and execution of experiments, including compound storage, assay development, and bioconjugation strategies. This guide synthesizes available data and provides a standardized experimental protocol for determining its solubility.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C21H38N4O4S | [1][2][3] |

| Molecular Weight | 442.62 g/mol | [3] |

| Appearance | White to Off-White Solid | [3] |

| CAS Number | 153162-70-0 | [1][2][3] |

Solubility Profile

| Solvent | Qualitative Solubility | Rationale |

| DMSO | Soluble to Highly Soluble | The polar aprotic nature of DMSO effectively solvates the entire molecule, including the biotin and Boc-protected amine moieties. |

| Water | Sparingly Soluble to Insoluble | The hydrophobic 1,6-hexanediamine (B7767898) linker and the Boc group are expected to significantly limit aqueous solubility, despite the presence of the more hydrophilic biotin group. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from standard methods for assessing the solubility of organic compounds.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized or distilled water

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into separate vials for each solvent (DMSO and water).

-

Add a precise volume of the respective solvent (e.g., 1 mL) to each vial.

-

-

Equilibration:

-

Cap the vials securely and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant using a clean pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate with the respective solvent.

-

Analyze the diluted samples using a validated HPLC method. The method should be capable of detecting and quantifying this compound.

-

Construct a standard curve using known concentrations of the compound.

-

Determine the concentration of the saturated solution by comparing the HPLC response of the diluted samples to the standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or other desired units based on the concentration of the saturated solution and the dilution factors used.

-

Logical Relationship of Solubility Factors

The solubility of this compound is a function of its molecular structure and the properties of the solvent.

Caption: Interplay of molecular and solvent properties on solubility.

Conclusion

While quantitative solubility data for this compound remains to be precisely determined and published, a strong theoretical and empirical basis suggests its preferential solubility in DMSO over water. The provided experimental protocol offers a robust framework for researchers to quantify its solubility in these and other relevant solvents, thereby facilitating its effective use in various research and development applications. It is recommended that researchers perform their own solubility assessments for their specific experimental conditions.

References

An In-depth Technical Guide to N-Biotinyl-N'-Boc-1,6-hexanediamine: A Versatile Tool in Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-N'-Boc-1,6-hexanediamine is a bifunctional linker molecule widely employed in the fields of biochemistry, proteomics, and drug development.[1][2] This guide details the fundamental principles of its utility, which is derived from its unique chemical architecture rather than a direct pharmacological mechanism of action. The molecule incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a six-carbon spacer to mitigate steric hindrance, and a tert-butyloxycarbonyl (Boc) protected amine for controlled chemical conjugation. This strategic design enables its use in a variety of applications, including protein labeling, affinity purification, and the synthesis of complex biomolecular constructs like PROTACs (Proteolysis Targeting Chimeras).[3] This document provides a comprehensive overview of its chemical properties, common applications, and detailed experimental considerations.

Core Principles and Mechanism of Utility

The "mechanism of action" of this compound is not biological but chemical; it acts as a versatile molecular bridge. Its functionality is best understood by examining its three key components:

-

Biotin Moiety: This vitamin (B7) forms one of the strongest known non-covalent interactions in biology with the proteins avidin and streptavidin. This near-irreversible and highly specific binding is the cornerstone of its utility in detection, immobilization, and purification assays.[][5]

-

1,6-Hexanediamine Spacer: This flexible six-carbon aliphatic chain provides critical distance between the biotin group and the conjugated molecule. This separation minimizes steric hindrance, ensuring that the biotin can efficiently bind to streptavidin/avidin without being obstructed by the target molecule, and vice-versa.

-

N'-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects one of the terminal amines of the hexanediamine (B8719201) spacer. This is crucial for controlled, stepwise chemical synthesis. The Boc group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal a primary amine, which can then be specifically coupled to a molecule of interest.[5]

The logical workflow for the utilization of this compound is depicted below.

Key Applications and Experimental Protocols

Protein Biotinylation for Affinity Purification

A primary application is the biotinylation of a protein of interest to facilitate its isolation from a complex mixture.

Experimental Protocol: Biotinylation of a Target Protein

-

Boc Deprotection:

-

Dissolve this compound in a suitable organic solvent (e.g., Dichloromethane).

-

Add an excess of Trifluoroacetic Acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc group.

-

Evaporate the solvent and TFA under reduced pressure. The resulting N-Biotinyl-1,6-hexanediamine can be used directly or after purification.

-

-

Protein Preparation:

-

Prepare the protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0). Ensure the buffer is amine-free (avoid Tris).

-

The protein should have accessible primary amines (lysine residues) or a terminal amine.

-

-

Conjugation via NHS Ester Chemistry:

-

Activate the carboxyl group of a molecule intended to be linked to the protein (if not already activated). For direct biotinylation, an NHS ester of biotin is often used. In the context of our linker, the deprotected amine would be reacted with an NHS-ester-activated molecule.

-

Alternatively, to attach the deprotected N-Biotinyl-1,6-hexanediamine to a protein, one could use a homobifunctional crosslinker like Disuccinimidyl suberate (B1241622) (DSS) or, more commonly, activate the protein's carboxyl groups (aspartate, glutamate) with EDC/NHS chemistry to react with the linker's free amine.

-

-

Purification and Analysis:

-

Remove excess, unreacted biotinylation reagent by dialysis or size-exclusion chromatography.

-

The biotinylated protein can now be captured on streptavidin-coated agarose (B213101) or magnetic beads for affinity purification.

-

PROTAC Synthesis

This compound and similar structures are used as components of PROTAC linkers.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The biotin component in this context is often used as a chemical handle for purification or detection during the development phase, rather than for the final biological action of the PROTAC.

Conceptual Workflow for PROTAC Linker Assembly

Quantitative Data

As a linker molecule, traditional pharmacological data such as IC50 or Ki are not applicable. The relevant quantitative data relates to its chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C21H38N4O4S | [1][6][7][8] |

| Molecular Weight | 442.62 g/mol | [6][7] |

| CAS Number | 153162-70-0 | [1][7][8] |

| Appearance | White to Off-White Solid | [6] |

| Storage Temperature | -20°C | [1][8] |

The critical quantitative aspect of its "action" is the binding affinity of the biotin moiety to streptavidin.

| Interaction | Dissociation Constant (Kd) |

| Biotin - Streptavidin | ~10⁻¹⁴ M |

This extremely low dissociation constant signifies a very strong and stable interaction, making it ideal for applications requiring robust molecular capture.

Conclusion

This compound is a fundamental tool for chemical biology and drug development, not due to an intrinsic biological activity, but because of its role as a precisely engineered molecular linker. Its utility is founded on the high-affinity biotin-streptavidin interaction and the synthetic versatility afforded by the Boc-protected amine. Understanding its chemical principles is key to leveraging its power in a wide array of experimental designs, from protein purification to the construction of sophisticated therapeutic modalities.

References

N-Biotinyl-N'-Boc-1,6-hexanediamine literature review and citations

For Researchers, Scientists, and Drug Development Professionals

N-Biotinyl-N'-Boc-1,6-hexanediamine is a bifunctional linker molecule commonly utilized in biomedical research and drug development.[1][2] Its structure incorporates a biotin (B1667282) moiety for specific, high-affinity binding to avidin (B1170675) and streptavidin, a 6-carbon aliphatic chain (hexanediamine) that acts as a spacer, and a Boc (tert-butyloxycarbonyl) protecting group on the terminal amine. This design allows for the controlled, sequential conjugation of different molecules.

This technical guide provides an in-depth overview of the synthesis, properties, and common applications of this compound, presenting quantitative data and detailed experimental protocols from the literature.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 153162-70-0 | [3] |

| Molecular Formula | C21H38N4O4S | [3][4][5] |

| Molecular Weight | 442.62 g/mol | [3][4] |

| Appearance | White to Off-White Solid | [4] |

| Storage | 2-8°C Refrigerator or -20°C | [4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of biotin with mono-Boc-protected 1,6-hexanediamine (B7767898). The literature presents several effective protocols, which are detailed below.

Synthesis Workflow

The overall synthetic scheme involves two main stages: the selective protection of one amine group of 1,6-hexanediamine with a Boc group, followed by the acylation of the remaining free amine with an activated form of biotin.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1,6-hexanediamine

This protocol outlines the selective mono-protection of 1,6-hexanediamine.

Reactants:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 1,6-Hexanediamine | 116.21 | 58.0 | 0.5 |

| Triethylamine | 101.19 | 14.4 | 0.1 |

| Boc Anhydride | 218.25 | 21.8 | 0.1 |

| Dichloromethane (DCM) | - | 400 mL | - |

Procedure:

-

Dissolve 1,6-hexanediamine (58.0 g, 0.5 mol) and triethylamine (14.4 g, 0.1 mol) in 300 mL of DCM.[6]

-

Separately, dissolve Boc anhydride (21.8 g, 0.1 mol) in 100 mL of DCM.[6]

-

Slowly add the Boc anhydride solution dropwise to the 1,6-hexanediamine solution. The solution will become turbid.[6]

-

Allow the reaction to stir at room temperature overnight.[6]

-

Filter the reaction mixture.[6]

-

Extract the filtrate with water three times.[6]

-

Dry the solvent under reduced pressure to obtain the product.[6]

Yield: 15.0 g (73.0%).[6]

Protocol 2: Synthesis of this compound (Method A)

This method utilizes EDC and HOBt as coupling agents.

Reactants:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Biotin | 244.31 | 13.7 | 0.056 |

| HOBt | 135.12 | 9.9 | 0.07 |

| EDC Hydrochloride | 191.70 | 14.0 | 0.07 |

| N'-Boc-1,6-hexanediamine | 216.32 | 15.8 | 0.07 |

| DMF | - | 300 mL | - |

Procedure:

-

At room temperature, add biotin (13.7 g, 0.056 mol), HOBt (9.9 g, 0.07 mol), and EDC hydrochloride (14.0 g, 0.07 mol) to 300 mL of DMF.[7]

-

Add N'-Boc-1,6-hexanediamine (15.8 g, 0.07 mol) to the mixture.[7]

-

Stir the reaction at room temperature overnight.[7]

-

Remove the DMF by rotary evaporation.[7]

-

Add methanol (B129727) to precipitate a large amount of white solid.[7]

-

Filter and dry the solid to obtain the crude product.[7]

-

Purification of the crude product yields the final compound.[7]

Yield: 14.0 g (67.1% after purification).[7]

Protocol 3: Synthesis of this compound (Method B)

This alternative method uses NHS-activated biotin.

Reactants:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| NHS-Biotin | 341.38 | 3.00 | 8.8 mmol |

| N-Boc-1,6-hexanediamine | 216.32 | 1.90 | 8.8 mmol |

| Triethylamine (TEA) | 101.19 | 1.22 mL | 12.0 mmol |

| Anhydrous DMF | - | 150 mL | - |

Procedure:

-

Dissolve NHS-biotin (3.00 g, 8.8 mmol) and N-Boc-1,6-hexanediamine (1.90 g, 8.8 mmol) in anhydrous DMF (150 mL).[8]

-

Add triethylamine (1.22 mL, 12.0 mmol) to the solution.[8]

-

Stir the reaction mixture at room temperature overnight.[8]

-

Isolate the product by precipitation in cold diethyl ether.[8]

-

Dry the resulting product under vacuum.[8]

Yield: 3.50 g (90%).[8]

Applications in Research and Drug Development

This compound is a versatile reagent. The biotin group allows for strong and specific binding to streptavidin- or avidin-conjugated entities, such as reporter enzymes, fluorescent probes, or solid supports for affinity purification. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine.[8] This amine can then be used for subsequent conjugation to other molecules of interest, such as proteins, peptides, or drug molecules.

This linker is particularly valuable in the construction of more complex molecular architectures, including:

-

Targeted Drug Delivery Systems: Biotin can serve as a targeting ligand for cells that overexpress biotin receptors.[8]

-

PROTACs (Proteolysis-Targeting Chimeras): This linker can be a component of PROTACs, connecting a protein-of-interest binder to an E3 ligase-recruiting moiety.

-

Immunoassays and Diagnostics: Used to immobilize biomolecules onto surfaces or to create detectable probes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound, 153162-70-0 | BroadPharm [broadpharm.com]

- 6. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]

- 7. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

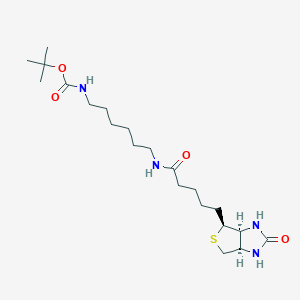

chemical structure and formula of N-Biotinyl-N'-Boc-1,6-hexanediamine.

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Biotinyl-N'-Boc-1,6-hexanediamine is a key heterobifunctional linker utilized extensively in the fields of proteomics, drug delivery, and molecular biology. This reagent incorporates three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a 6-carbon hexane (B92381) spacer to mitigate steric hindrance, and a Boc-protected primary amine for subsequent conjugation to molecules of interest. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound possesses the chemical formula C21H38N4O4S. Its structure features a biotin group at one terminus of a hexanediamine (B8719201) spacer, while the other terminus is protected by a tert-butyloxycarbonyl (Boc) group. This design allows for a two-step bioconjugation strategy. The biotin end can be used for immobilization on streptavidin-coated surfaces or for detection, while the Boc-protected amine can be deprotected to reveal a reactive primary amine, enabling covalent linkage to proteins, peptides, drugs, or other molecules.

A common synonym for this compound is Tert-butyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl)carbamate.[1] The molecule has a solid, white to off-white appearance.[1] For long-term stability, it should be stored at -20°C.[2]

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It should be noted that while extensive information is available for its precursors, specific experimental values for the melting point and solubility of the final product are not readily found in publicly available literature.

| Property | Value | Source(s) |

| Molecular Formula | C21H38N4O4S | [2][3] |

| Molecular Weight | 442.6 g/mol | [2] |

| CAS Number | 153162-70-0 | [2][3] |

| Appearance | White to Off-White Solid | [1] |

| Storage Temperature | -20°C or 2-8°C | [1][2] |

| SMILES | CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12 | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented synthesis method.[4] This procedure involves the coupling of biotin to mono-Boc-protected 1,6-hexanediamine.

Materials:

-

Biotin (13.7g, 0.056 mol)

-

HOBT (1-Hydroxybenzotriazole) (9.9g, 0.07 mol)

-

EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (14.0g, 0.07 mol)

-

N'-Boc-1,6-hexanediamine (15.8g, 0.07 mol)

-

DMF (Dimethylformamide) (300 ml)

Procedure:

-

At room temperature, add biotin, HOBT, and EDC hydrochloride to 300 ml of DMF.

-

To this solution, add N'-Boc-1,6-hexanediamine.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the DMF by rotary evaporation.

-

Add methanol to the residue to precipitate a white solid.

-

Filter the solid and dry to obtain the crude product.

-

The crude product can be further purified to yield this compound. The reported yield for this protocol is approximately 67.1%.[4]

Applications and Experimental Workflow

This compound is primarily used as a linker in bioconjugation. Its utility stems from its bifunctional nature, allowing for the sequential attachment of different molecules. The biotin group provides a powerful tool for affinity-based applications, while the protected amine offers a site for covalent modification after a deprotection step.

A typical experimental workflow involves the following logical steps:

-

Deprotection: The Boc protecting group is removed from the primary amine, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield a reactive primary amine.

-

Conjugation: The newly exposed amine is then reacted with a molecule of interest (e.g., a protein, peptide, or drug) that has a suitable reactive group (e.g., an activated ester) to form a stable covalent bond.

-

Application/Analysis: The resulting biotinylated conjugate can then be used in various applications, such as:

-

Affinity Purification: Immobilizing the conjugate on a streptavidin-coated support to purify interacting partners.

-

Targeted Drug Delivery: Using the biotin tag to target cells that overexpress biotin receptors.

-

Immunoassays and Detection: Employing streptavidin-enzyme or streptavidin-fluorophore conjugates for detection and quantification.

-

Caption: General experimental workflow using this compound.

References

An In-depth Technical Guide to the Discovery and Application of Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein or nucleic acid, has become an indispensable tool in life sciences.[1] The remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin (B1170675) and streptavidin forms the basis of this powerful technology.[2] This guide provides a comprehensive overview of the discovery of biotin, the development of biotinylation reagents, and the fundamental techniques used to label and detect biomolecules.

Historical Background: From "Egg White Injury" to a Foundational Biotechnological Tool

The journey to understanding biotinylation began with early nutritional studies. The discovery of "egg white injury," a toxic reaction in animals fed raw egg whites, was a pivotal moment.[3] This phenomenon was later explained by the presence of a protein in egg white, named avidin for its "avidity" for a crucial nutrient.[3] This nutrient, initially termed vitamin H, was isolated in 1935 and its structure was determined in 1942, at which point it was named biotin .[3]

The realization of the extraordinarily high affinity between biotin and avidin (with a dissociation constant, Kd, in the order of 10⁻¹⁵ M) laid the groundwork for the development of avidin-biotin technology.[2] Researchers recognized that this robust interaction could be harnessed to create a versatile system for detecting and isolating biomolecules. The small size of biotin (244.31 g/mol ) allows it to be attached to other molecules, a process termed biotinylation, often without significantly altering their biological function.[1] This led to the development of the first biotinylation reagents and their application in techniques like immunocytochemistry in the mid-1970s.[2]

The Chemistry of Biotinylation: A Versatile Toolkit

The versatility of biotinylation lies in the wide array of available reagents, each designed to target specific functional groups on biomolecules. These reagents typically consist of three components: the biotin moiety, a reactive group, and often a spacer arm.

The Importance of the Spacer Arm

The biotin-binding pocket of avidin and streptavidin is located deep within the protein structure.[4] A spacer arm , a chemical chain of varying length, is often inserted between the biotin molecule and the reactive group. This spacer arm extends the biotin away from the labeled molecule, reducing steric hindrance and allowing for more efficient binding to avidin or streptavidin.[4] Spacer arms can also influence the solubility of the biotinylation reagent and the resulting biotinylated molecule.[5]

Common Biotinylation Reagents and Their Targets

The choice of biotinylation reagent depends on the functional groups available on the target molecule and the desired properties of the final conjugate.

The most common targets for biotinylation are primary amines (-NH₂), found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose. The reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in a stable amide bond.[3]

Sulfhydryl groups (-SH), present in cysteine residues, can be specifically targeted. Maleimide-activated biotin reagents react with sulfhydryls at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[6] Iodoacetyl derivatives are another class of sulfhydryl-reactive reagents.[7]

Carboxyl groups (-COOH), found at the C-terminus of proteins and on aspartic and glutamic acid residues, can be targeted using a two-step process involving a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . EDC activates the carboxyl group, which can then react with a primary amine on a biotin hydrazide or an amine-containing biotin reagent.[8]

The carbohydrate moieties of glycoproteins can be biotinylated by first oxidizing their cis-diols with sodium periodate (B1199274) (NaIO₄) to create reactive aldehyde groups. These aldehydes can then be reacted with biotin hydrazide or amino-biotin derivatives.[9]

When specific functional groups are not available or when temporal control of the reaction is desired, photoactivatable (photoreactive) biotin reagents can be used. These reagents, typically containing an aryl azide (B81097) group, become reactive upon exposure to UV light and can form covalent bonds with C-H and N-H bonds non-specifically.[7]

Cleavable Biotinylation Reagents

In some applications, it is necessary to release the biotinylated molecule from avidin or streptavidin after capture. Cleavable biotinylation reagents contain a linker with a cleavable bond, such as a disulfide bond (cleaved by reducing agents like DTT), a diol (cleaved by periodate), or a photocleavable group.[10]

Quantitative Data of Common Biotinylation Reagents

The selection of an appropriate biotinylation reagent is critical for successful experiments. The following table summarizes the properties of several common reagents.

| Reagent Name | Target Group | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Membrane Permeable? | Solubility | Optimal pH |

| NHS-Biotin | Primary Amines | 13.5 | 341.4 | No | Yes | DMSO, DMF | 7.2 - 8.5 |

| Sulfo-NHS-Biotin | Primary Amines | 13.5 | 443.4 | No | No | Water | 7.2 - 8.5 |

| NHS-LC-Biotin | Primary Amines | 22.4 | 454.5 | No | Yes | DMSO, DMF | 7.2 - 8.5 |

| Sulfo-NHS-LC-Biotin | Primary Amines | 22.4 | 556.6 | No | No | Water | 7.2 - 8.5 |

| NHS-SS-Biotin | Primary Amines | 24.3 | 504.7 | Yes (Disulfide) | Yes | DMSO, DMF | 7.2 - 8.5 |

| Sulfo-NHS-SS-Biotin | Primary Amines | 24.3 | 606.7 | Yes (Disulfide) | No | Water | 7.2 - 8.5 |

| Maleimide-PEG₂-Biotin | Sulfhydryls | 29.1 | 525.6 | No | Varies | Water, DMSO | 6.5 - 7.5 |

| Biotin-HPDP | Sulfhydryls | 29.2 | 539.8 | Yes (Disulfide) | Yes | DMSO, DMF | 6.5 - 7.5 |

| Biotin Hydrazide | Aldehydes, Carboxyls | 15.7 | 258.3 | No | Yes | DMSO, DMF | 4.5 - 7.0 |

| TFPA-PEG₃-Biotin | Non-specific | 26.2 | 548.6 | No | Yes | DMSO, DMF | 7.5 - 8.5 |

Data compiled from various sources.[3][5][6][11][12][13][14][15][16]

Experimental Protocols

The following sections provide detailed methodologies for common biotinylation procedures.

Biotinylation of Proteins via Primary Amines (NHS Ester)

This protocol describes the biotinylation of a protein using an amine-reactive NHS-ester of biotin.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

NHS-biotin reagent

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange by dialysis or using a desalting column.

-

Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.[17]

-

Biotinylation Reaction: Add a calculated molar excess of the biotin reagent stock solution to the protein solution. A common starting point is a 20-fold molar excess of biotin to protein.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[18]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[3]

-

Purification: Remove excess, unreacted biotin and quenching reagent by dialysis against PBS or by using a desalting column.[17]

Biotinylation of Proteins via Sulfhydryl Groups (Maleimide)

This protocol outlines the biotinylation of a protein with free sulfhydryl groups using a maleimide-activated biotin reagent.

Materials:

-

Protein solution (containing free sulfhydryls) in a thiol-free buffer, pH 6.5-7.5 (e.g., PBS)

-

Maleimide-biotin reagent

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Sample: If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column equilibrated with a thiol-free buffer.[13]

-

Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the maleimide-biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.[12]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the maleimide-biotin stock solution to the protein solution.[13]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[13]

-

Purification: Remove unreacted maleimide-biotin by dialysis or using a desalting column.[19]

Biotinylation of Glycoproteins

This protocol details the labeling of glycoproteins by oxidizing carbohydrate moieties followed by reaction with biotin hydrazide.

Materials:

-

Glycoprotein (B1211001) solution (1-5 mg/mL in 100 mM Sodium Acetate, pH 5.5)

-

Sodium meta-periodate (NaIO₄) solution (20 mM in 100 mM Sodium Acetate, pH 5.5, freshly prepared)

-

Biotin hydrazide

-

DMSO

-

Desalting column

-

Reaction buffer (50-100 mM Sodium Phosphate, pH 7.0-7.5)

Procedure:

-

Oxidation: Mix equal volumes of the glycoprotein solution and the cold sodium periodate solution. Incubate on ice for 30 minutes in the dark.[20]

-

Removal of Periodate: Immediately remove the excess periodate using a desalting column equilibrated with the reaction buffer (e.g., Sodium Phosphate, pH 7.0-7.5).[20]

-

Prepare Biotin Hydrazide Solution: Dissolve biotin hydrazide in DMSO to a concentration of 25-50 mM.[20]

-

Biotinylation Reaction: Add the biotin hydrazide solution to the oxidized glycoprotein to a final concentration of 5-10 mM.[20]

-

Incubation: Incubate for 2 hours at room temperature.[20]

-

Purification: Remove unreacted biotin hydrazide by dialysis or using a desalting column.[20]

Biotinylation of Nucleic Acids

This protocol describes the addition of a single biotinylated nucleotide to the 3'-end of DNA using Terminal deoxynucleotidyl Transferase (TdT).

Materials:

-

Purified DNA (5 pmol of 3'-OH ends)

-

TdT Reaction Buffer (5X)

-

Biotin-11-dUTP (or other biotinylated nucleotide)

-

Terminal deoxynucleotidyl Transferase (TdT)

-

Nuclease-free water

-

EDTA (0.5 M, pH 8.0)

-

Purification column (e.g., spin column)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice: DNA, 5X TdT Reaction Buffer, Biotin-11-dUTP, and nuclease-free water to the appropriate final concentrations.

-

Enzyme Addition: Add TdT to the reaction mixture.

-

Incubation: Incubate at 37°C for 30-60 minutes.[6]

-

Termination: Stop the reaction by adding EDTA.

-

Purification: Purify the labeled DNA from unincorporated biotinylated nucleotides using a spin column or other appropriate method.[6]

This protocol uses T4 Polynucleotide Kinase (PNK) to transfer a biotinylated gamma-phosphate from a modified ATP analog to the 5'-hydroxyl end of DNA.

Materials:

-

Dephosphorylated DNA (1-50 pmol of 5' ends)

-

T4 PNK Reaction Buffer (10X)

-

γ-Phosphate-biotinylated ATP analog

-

T4 Polynucleotide Kinase (T4 PNK)

-

Nuclease-free water

-

EDTA (0.5 M, pH 8.0)

-

Purification column

Procedure:

-

Reaction Setup: Combine the dephosphorylated DNA, 10X T4 PNK Reaction Buffer, biotinylated ATP analog, and nuclease-free water in a microcentrifuge tube on ice.[21]

-

Enzyme Addition: Add T4 PNK to the mixture.

-

Incubation: Incubate at 37°C for 30 minutes.[22]

-

Termination: Stop the reaction by adding EDTA and heating at 70°C for 10 minutes.[22]

-

Purification: Purify the 5'-end labeled DNA to remove unincorporated nucleotides.[21]

Determining the Degree of Biotinylation

After biotinylation, it is often necessary to determine the extent of labeling, i.e., the average number of biotin molecules incorporated per molecule of protein or nucleic acid.

HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying biotin. HABA dye binds to avidin, forming a complex with a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance. This change in absorbance is proportional to the amount of biotin in the sample.[11]

Protocol Outline:

-

Prepare a HABA/Avidin solution.

-

Measure the absorbance of the HABA/Avidin solution at 500 nm.

-

Add the biotinylated sample (after removing free biotin) to the HABA/Avidin solution and mix.

-

Measure the absorbance at 500 nm again after it stabilizes.

-

Calculate the biotin concentration based on the change in absorbance.[14]

Streptavidin Gel-Shift Assay

This method is particularly useful for proteins. The biotinylated protein is incubated with an excess of streptavidin and then analyzed by SDS-PAGE. The binding of the tetrameric streptavidin (~53 kDa) to the biotinylated protein causes a significant increase in its molecular weight, resulting in a "shift" to a higher position on the gel. The disappearance of the original protein band and the appearance of the higher molecular weight complex can be used to estimate the efficiency of the biotinylation reaction.[5]

Protocol Outline:

-

Mix a sample of the biotinylated protein with streptavidin.

-

As a control, run a sample of the unbiotinylated protein and a sample of the biotinylated protein without streptavidin.

-

Analyze the samples by SDS-PAGE and visualize the protein bands (e.g., by Coomassie staining).

-

Compare the band patterns to assess the extent of the gel shift.[5]

Conclusion

The discovery of biotin and the powerful avidin-biotin interaction has revolutionized molecular biology and drug development. The diverse array of biotinylation reagents and techniques provides a robust and versatile platform for labeling, detecting, and purifying a wide range of biomolecules. A thorough understanding of the underlying chemistry, the properties of different reagents, and the appropriate experimental protocols is essential for the successful application of this technology in research and development.

References

- 1. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. biotinylation-reagents-a-labels [timtec.net]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 11. apexbt.com [apexbt.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. interchim.fr [interchim.fr]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. Biotin Labeling | Biotin Labeled Protein | G-Biosciences [gbiosciences.com]

- 16. Biotinylation Reagents [proteochem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. neb.com [neb.com]

- 20. Simple methods for the 3' biotinylation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. assets.fishersci.com [assets.fishersci.com]

N-Biotinyl-N'-Boc-1,6-hexanediamine as a biochemical assay reagent.

An In-depth Technical Guide to N-Biotinyl-N'-Boc-1,6-hexanediamine as a Biochemical Assay Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile, bifunctional linker molecule increasingly utilized in biochemical assays and organic synthesis.[1][2][3] Its structure uniquely combines a biotin (B1667282) moiety for high-affinity binding to streptavidin, a flexible six-carbon spacer, and a Boc-protected amine for subsequent, controlled conjugation to a molecule of interest. This design makes it an invaluable tool for applications ranging from affinity capture and purification to the construction of complex bioconjugates, including those used in Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound. It includes a detailed, representative protocol for its use in a pull-down assay, a common application for biotinylated molecules.

Core Properties and Synthesis

The utility of this compound stems from its distinct chemical features.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 153162-70-0 | [1] |

| Molecular Formula | C21H38N4O4S | [1] |

| Molecular Weight | 442.62 g/mol | [2] |

| Appearance | White to Off-White Solid | [2] |

| Storage Temperature | -20°C | [1] |

| Synonyms | Tert-butyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl)carbamate | [2] |

Synthesis

A common synthetic route to this compound involves the coupling of biotin to N'-Boc-1,6-hexanediamine. A patent describes a method where biotin, 1-hydroxybenzotriazole (B26582) (HOBT), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride) are reacted in dimethylformamide (DMF), followed by the addition of N'-Boc-1,6-hexanediamine.[4] The reaction is stirred overnight at room temperature. The crude product is obtained after removal of DMF and precipitation with methanol, followed by purification.[4] This method is reported to produce a high yield and purity of the final product.[4]

Applications in Biochemical Assays

While specific, published applications of this compound in biochemical assays are not extensively detailed in the literature, its structure lends itself to several well-established techniques. The biotin group allows for strong and specific binding to streptavidin-coated surfaces, such as beads or plates, for immobilization and detection.[5][6] The Boc-protected amine provides a reactive handle for covalent attachment to a target molecule after deprotection.

A primary application is in pull-down assays to study molecular interactions. In a typical workflow, the Boc-protected amine is deprotected and then conjugated to a "bait" molecule (e.g., a protein, peptide, or small molecule). This biotinylated bait is then used to "pull down" interacting partners from a complex biological sample, such as a cell lysate.

Experimental Protocols

The following sections provide a detailed, representative protocol for the use of this compound in a pull-down assay. This protocol is divided into three main stages:

-

Deprotection of the Boc group.

-

Conjugation to a target protein via NHS ester chemistry.

-

Execution of the pull-down assay.

Stage 1: Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that can be removed under acidic conditions.[7][8]

Materials:

-

This compound

-

Dichloromethane (DCM) or Ethyl Acetate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent[7][9]

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM or ethyl acetate.

-

Add an excess of TFA or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature and monitor for completion using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically fast.[7]

-

Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected product, N-Biotinyl-1,6-hexanediamine.

Stage 2: Conjugation to a Target Protein

This protocol describes the conjugation of the deprotected linker to a protein of interest using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (like the side chain of lysine (B10760008) residues) on the protein.[1][10][11][12]

Materials:

-

Deprotected N-Biotinyl-1,6-hexanediamine

-

A molecule with a carboxyl group to be activated (e.g., a small molecule drug)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous DMF or DMSO

-

Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[11]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[12]

Procedure:

-

Activation of the carboxyl group:

-

Dissolve the carboxyl-containing molecule, DCC (or EDC), and NHS in anhydrous DMF or DMSO.

-

Stir the reaction at room temperature for several hours to form the NHS ester.

-

-

Conjugation to the linker:

-

Add the deprotected N-Biotinyl-1,6-hexanediamine to the activated NHS ester solution.

-

Stir the reaction overnight at room temperature.

-

-

Purification of the biotinylated bait:

-

Purify the resulting biotinylated molecule using an appropriate method, such as HPLC.

-

-

Conjugation to the target protein:

-

Prepare the target protein in an amine-free buffer at a suitable concentration (e.g., 2-5 mg/mL).[12]

-

Add the purified, activated biotinylated molecule to the protein solution. The molar ratio of the biotinylated molecule to the protein should be optimized.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.[12]

-

-

Purification of the biotinylated protein:

-

Remove the unreacted biotinylated molecule by size-exclusion chromatography.[12]

-

Stage 3: Pull-Down Assay

This protocol outlines the use of the biotinylated protein to isolate interacting partners from a cell lysate.

Materials:

-

Biotinylated protein ("bait")

-

Streptavidin-coated magnetic beads or agarose (B213101) resin[13]

-

Cell lysate

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 8 M guanidine-HCl, pH 1.5, or SDS-PAGE sample buffer)[13]

-

Magnetic rack (for magnetic beads) or centrifuge

Procedure:

-

Immobilization of the biotinylated bait:

-

Wash the streptavidin beads with Binding/Wash Buffer.

-

Incubate the beads with the biotinylated protein for at least 1 hour at room temperature with gentle mixing.[13]

-

Wash the beads several times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Binding of interacting proteins:

-

Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with Binding/Wash Buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins using an appropriate Elution Buffer. For analysis by SDS-PAGE, boiling in sample buffer is a common method.[13] For mass spectrometry, a gentler elution with a high concentration of free biotin may be attempted, though the strong biotin-streptavidin interaction often requires denaturing conditions for efficient elution.[14]

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

-

Visualizations

Logical Workflow for Pull-Down Assay

Caption: Workflow for a pull-down assay using this compound.

Signaling Pathway Analogy: PROTAC Application

While not a traditional signaling pathway, the mechanism of a PROTAC (Proteolysis Targeting Chimera) can be represented as a directed pathway. This compound can serve as a linker in the synthesis of PROTACs.

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable chemical tool for researchers in biochemistry and drug development. Its bifunctional nature allows for the straightforward biotinylation of a wide range of molecules, enabling their use in various affinity-based assays. While detailed, published protocols for this specific reagent are sparse, its application can be reliably inferred from established methodologies for similar biotinylated linkers. The provided protocols and diagrams serve as a comprehensive guide for the effective utilization of this versatile compound in the laboratory.

References

- 1. biotium.com [biotium.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. interchim.fr [interchim.fr]

- 12. glenresearch.com [glenresearch.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Biotinyl-N'-Boc-1,6-hexanediamine in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-N'-Boc-1,6-hexanediamine is a versatile chemical tool for proteomics research, enabling the biotinylation of proteins and other biomolecules. This reagent features a biotin (B1667282) moiety for high-affinity capture with streptavidin or avidin, a six-carbon spacer arm to minimize steric hindrance, and a Boc-protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group allows for a two-step conjugation strategy. First, the Boc group is removed to expose a primary amine. This amine can then be covalently linked to a target molecule, typically a protein, through its carboxyl groups. This methodology is particularly useful for labeling proteins in a controlled manner, facilitating their subsequent enrichment and identification by mass spectrometry.

Applications of biotinylation in proteomics are extensive and include the study of protein-protein interactions, the identification of components of cellular organelles, and the characterization of cell surface proteomes. The strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) ensures highly efficient purification of biotinylated molecules from complex biological samples.

I. Chemical Properties and Handling

| Property | Value |

| Chemical Formula | C₂₁H₃₈N₄O₄S |

| Molecular Weight | 442.62 g/mol |

| CAS Number | 153162-70-0 |

| Appearance | White to off-white solid |

| Storage | Store at -20°C, protected from moisture |

II. Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield N-Biotinyl-1,6-hexanediamine, which possesses a reactive primary amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in DCM (e.g., 10 ml DCM per 1 g of reagent).

-

Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected N-Biotinyl-1,6-hexanediamine.

Protocol 2: Protein Biotinylation via EDC/NHS Chemistry

This protocol outlines the coupling of the deprotected N-Biotinyl-1,6-hexanediamine to a target protein using carbodiimide (B86325) chemistry. This method activates the carboxyl groups (glutamic acid, aspartic acid, and C-terminus) on the protein for reaction with the primary amine of the biotinylating reagent.

Materials:

-

Deprotected N-Biotinyl-1,6-hexanediamine (from Protocol 1)

-

Target protein in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.5 for coupling)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Dissolve the target protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer.

-

Add a molar excess of EDC and NHS to the protein solution to activate the carboxyl groups. A typical starting point is a 10-fold molar excess of each.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

Add the deprotected N-Biotinyl-1,6-hexanediamine to the reaction mixture. A 20- to 50-fold molar excess over the protein is recommended.

-

Adjust the pH of the reaction mixture to 7.2-8.5 if necessary to facilitate the coupling to the primary amine.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-